Product packaging for Antimony(3+) trinitrate(Cat. No.:CAS No. 20328-96-5)

Antimony(3+) trinitrate

Cat. No.: B1611881
CAS No.: 20328-96-5
M. Wt: 307.78 g/mol
InChI Key: JRLDUDBQNVFTCA-UHFFFAOYSA-N
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Description

Antimony(3+) trinitrate is a highly water-soluble crystalline antimony source, ideal for research applications requiring compatibility with nitrate compounds and acidic pH conditions . It is a key reagent in materials science for the synthesis of other high-purity antimony compounds, ultra-high purity catalysts, and nanoscale materials such as nanoparticles and nanopowders . As a compound of trivalent antimony (Sb(III)), it shares research relevance with antimony trioxide, a critical flame retardant synergist in plastics, textiles, and polymers, and a catalyst in the production of polyethylene terephthalate (PET) . Researchers should handle this compound with care, as trivalent antimony compounds are reasonably anticipated to be human carcinogens based on sufficient evidence from inhalation studies in experimental animals . The underlying mechanisms of carcinogenicity may involve oxidative stress, genotoxicity, and inhibition of DNA repair pathways . This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula N3O9S B1611881 Antimony(3+) trinitrate CAS No. 20328-96-5

Properties

IUPAC Name

antimony(3+);trinitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3NO3.Sb/c3*2-1(3)4;/q3*-1;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLDUDBQNVFTCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Sb+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

N3O9Sb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595187
Record name Antimony(3+) trinitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20328-96-5
Record name Antimony(3+) trinitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Elucidation and Coordination Chemistry of Antimony 3+ Trinitrate and Antimony Iii Nitrate Complexes

Supramolecular Assembly and Extended Network Structures

The coordination geometries and intermolecular interactions in antimony(III)-nitrate complexes often lead to the formation of extended structures, such as one- and two-dimensional polymers. These supramolecular assemblies are built from the linking of individual molecular units.

While specific examples of one-dimensional polymeric chains in simple antimony(III) nitrate (B79036) are not available due to the non-existence of the monomeric unit, related antimony complexes demonstrate this structural motif. For instance, in some organometallic antimony compounds, intermolecular contacts link molecules to form polymer chains. researchgate.net The principles of self-assembly seen in these and other coordination polymers, where metal centers are linked by bridging ligands, are applicable to the understanding of potential, yet undiscovered, antimony nitrate polymers.

The crystal structure of Sb₄O₄(OH)₂(NO₃)₂ provides a clear example of a two-dimensional network. In this compound, layers are formed from condensed SbO₃ and SbO₄ polyhedra. mdpi.com These layers of antimony oxide hydroxide (B78521) are cationic and are separated by the nitrate anions, which are held between the layers. wikipedia.org This layered structure is a direct consequence of the condensation of the antimony-oxygen polyhedra.

Development of Three-Dimensional Supramolecular Frameworks

The ability of antimony(III) complexes to form extended structures is a cornerstone of their coordination chemistry. These architectures are often constructed through a combination of primary coordination bonds and secondary interactions, such as hydrogen bonding or π-π stacking, leading to the formation of complex three-dimensional (3D) supramolecular frameworks. acs.org While simple antimony(III) nitrate is not typically the primary building block, related oxide hydroxide nitrates and heteroleptic complexes demonstrate a rich structural diversity.

The compound antimony(III) oxide hydroxide nitrate, Sb₄O₄(OH)₂(NO₃)₂, features a layered structure where sheets of 3-coordinate trigonal pyramidal and 4-coordinate seesaw antimony(III) centers are separated by nitrate ions. mdpi.comakjournals.com These 2D layers can be considered foundational units that stack to create a 3D architecture held together by weaker interlayer forces. akjournals.com

More intricate 3D frameworks are observed in heteroleptic systems. For instance, the reaction of antimony halides with N-donor neutral ligands like 4,4′-bipyridine can result in 3D frameworks built upon weak N–H⋯Br, C–H⋯Br, and C–H⋯Cl hydrogen bonding interactions. researchgate.net Similarly, the use of tris(3-pyridyl)stibine, Sb(3-py)₃, as a tripodal ligand in reactions with copper(I) or silver(I) salts leads to the formation of a robust 3D metal-organic framework (MOF). acs.org This framework is composed of cationic substructures of rhombic (M)₄(L)₄ cages (where M = Cu or Ag, and L = Sb(3-py)₃) linked by direct Sb–M bonds. acs.org

A prime example of a 3D network directly incorporating nitrate is the nonlinear optical material Rb₃SbF₃(NO₃)₃. rsc.org Its structure is a complex 3D network composed of [SbO₃F₃] polyhedra, rubidium-centered polyhedra, and π-conjugated planar nitrate groups, all interconnected to form a stable, non-centrosymmetric framework. rsc.org The stereochemically active lone pair on the Sb³⁺ cation plays a crucial role in inducing structural distortions that are often vital for the formation of these complex and functional materials. rsc.org

The table below summarizes the characteristics of representative supramolecular frameworks involving antimony(III).

Compound/ComplexDimensionalityKey Structural UnitsIntermolecular Forces / LinkagesRef.
Sb₄O₄(OH)₂(NO₃)₂2D layers forming 3D structureSheets of SbO₃ and SbO₄ polyhedra; Nitrate ionsInterlayer forces mdpi.comakjournals.com
Sb(bpy) adducts3DSbX₃(N-donor) units (X=Cl, Br)N–H⋯X, C–H⋯X hydrogen bonds researchgate.net
[Sb(3-py)₃]·AgSbF₆3D MOFSb₄Ag₄ heterocubane cagesSb–Ag coordination bonds acs.org
Rb₃SbF₃(NO₃)₃3D[SbO₃F₃] polyhedra, Rb⁺ polyhedra, NO₃⁻ groupsCoordination bonds rsc.org

Coordination Dynamics and Ligand Exchange Phenomena

Lability of Nitrate Ligands in Antimony(III) Coordination

The nitrate ligand (NO₃⁻) is generally considered to be a weakly coordinating ligand, and its lability is a significant feature of the coordination chemistry of many metal ions, including antimony(III). This lability means that nitrate ions can be readily displaced from the metal's coordination sphere by stronger donor ligands or exist as non-coordinated counter-ions in the crystal lattice.

Evidence for the lability of nitrate in antimony(III) coordination environments can be observed in various complexes. In the heteronuclear complex [Sb₂(edta)₂-μ₄-Er(H₂O)₄]NO₃·4H₂O, the nitrate ion is not coordinated to either the antimony(III) or erbium(III) ions. nih.gov This is confirmed by infrared spectroscopy, which shows absorption peaks characteristic of a free, non-coordinated nitrate ion. nih.gov The synthesis of this complex involves the displacement of potentially coordinated nitrates by the much stronger chelating ethylenediaminetetraacetic acid (edta⁴⁻) ligand, highlighting the nitrate's propensity for dissociation in solution. nih.gov

Further insight comes from the study of antimony(III) oxide hydroxide nitrate, Sb₄O₄(OH)₂(NO₃)₂. In its crystal structure, the nitrate ions are located between layers of antimony-oxygen polyhedra, suggesting a weaker, more labile interaction compared to the covalently bonded Sb-O framework. mdpi.comakjournals.com The thermal decomposition of this compound proceeds through the loss of nitrate and hydroxide groups, which further implies the relative weakness of the antimony-nitrate interaction compared to the Sb-O bonds within the oxide framework. akjournals.com This characteristic lability is a key factor in the use of antimony nitrate precursors for the synthesis of other antimony compounds, as the nitrate group can be easily substituted.

Formation of Heteroleptic Antimony(III) Complexes

Heteroleptic complexes are coordination compounds that contain more than one type of ligand bound to the central metal ion. The formation of such complexes with antimony(III) is well-documented and showcases the metal's versatile coordination chemistry. Antimony(III) nitrate or, more commonly, antimony(III) halides are often used as starting materials for the synthesis of these mixed-ligand species. tandfonline.com

A clear example of a heteroleptic antimony(III) complex is Rb₃SbF₃(NO₃)₃, which contains both fluoride (B91410) (F⁻) and nitrate (NO₃⁻) ligands directly coordinated to the antimony center, forming [SbO₃F₃] polyhedra within the crystal structure. rsc.org This demonstrates that nitrate can be retained in the coordination sphere alongside other ligands.

More commonly, heteroleptic complexes are synthesized by reacting an antimony(III) source, such as antimony trichloride, with a stoichiometric mixture of different ligands. For instance, reacting SbCl₃ with sodium salts of substituted oximes and piperidine (B6355638) dithiocarbamate (B8719985) in a 1:2:1 ratio yields heteroleptic derivatives with the general formula [(R)(R′)C=NO]₂Sb[S₂CNCH₂(CH₂)₃CH₂]. tandfonline.com In these complexes, the antimony(III) center is coordinated to two oxime ligands and one dithiocarbamate ligand, resulting in a distorted trigonal bipyramidal geometry. tandfonline.com

The table below provides examples of characterized heteroleptic antimony(III) complexes.

Complex FormulaLigand 1Ligand 2 (and others)Coordination GeometryRef.
Rb₃SbF₃(NO₃)₃Fluoride (F⁻)Nitrate (NO₃⁻)Not specified rsc.org
[(C₆H₅)(CH₃)C=NO]₂Sb[S₂CN(C₅H₁₀)]Acetophenone oximePiperidine dithiocarbamateDistorted trigonal bipyramidal tandfonline.com
LSb(OH)(CF₃CO₂)NCN pincer ligandHydroxide (OH⁻), Trifluoroacetate (CF₃CO₂⁻)Not specified acs.org
Sb(phen)Cl₃1,10-phenanthroline (B135089)Chloride (Cl⁻)Distorted square pyramid researchgate.net

Theoretical and Computational Investigations into Antimony 3+ Trinitrate Chemistry

Electronic Structure and Bonding Analyses

Theoretical and computational chemistry provides powerful tools to investigate the intricate details of chemical bonding and electronic structure that are often difficult to probe experimentally. For antimony(3+) trinitrate, these methods can elucidate the nature of the interactions between the antimony(III) cation and the nitrate (B79036) ligands.

Density Functional Theory (DFT) Studies on Coordination and Bonding

Density Functional Theory (DFT) is a computational method widely used to study the electronic structure of molecules. asianpubs.org While direct DFT studies on this compound are not detailed in the search results, research on other antimony(III) complexes offers significant insights into its likely coordination and bonding characteristics.

DFT calculations have been employed to design anion receptors utilizing antimony(III) secondary bonding interactions, suggesting that such interactions could play a role in the structure of this compound. nih.gov Studies on antimony(III) complexes with various ligands show that the Sb-O bond lengths are in good agreement with the sum of their covalent radii. mdpi.com For instance, in ethoxy(2-salicylidenaminophenolato)antimony(III), the Sb-O distances were found to be around 2.0 Å. mdpi.com Quantum chemical calculations on this complex confirmed the polar covalent character of the Sb-O bonds. mdpi.com In other organoantimony(III) complexes, DFT has been used to correlate calculated vibrational frequencies and NMR chemical shifts with experimental data, providing a deeper understanding of the molecular structure. asianpubs.orgufg.br

The coordination environment of antimony(III) can vary. In some complexes, it is found to be tetracoordinate, while in others, intermolecular interactions can increase its coordination number to six. mdpi.com DFT studies on antimony(III) complexes with tridentate ligands have revealed that the bonds between antimony and oxygen are polar shared bonds, while interactions with other donor atoms can be characterized as van der Waals interactions. mdpi.com

Table 1: Representative Sb-O Bond Distances from DFT and Experimental Studies on Antimony(III) Complexes

Compound/System Sb-O Distance (Å) Method Reference
Ethoxy(2-salicylidenaminophenolato)antimony(III) ~2.0 DFT/Experimental mdpi.com
[E(CH2-CH2-O)2]Sb(OEt) (E = NMe) 1.997(2), 2.008(2) Experimental mdpi.com
Sb4O4(OH)2(NO3)2 1.942(7)–2.265(6) Experimental mdpi.com
Sb4O5(OH)ClO4·1/2H2O 1.952(9)–2.378(8) Experimental mdpi.com
α-Sb2O3 1.977(1) Experimental mdpi.com

This table is interactive. You can sort and filter the data.

Ab Initio Calculations of Molecular Structures and Energetics

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a fundamental understanding of molecular properties. rsc.org Ab initio studies on the hydration of antimony(III), [Sb(H₂O)n]³⁺, have been performed at the Hartree-Fock and second-order Møller-Plesset levels of theory. mdpi.comresearchgate.net These calculations provide valuable data on Sb-O bond distances and vibrational frequencies as a function of coordination number. mdpi.comresearchgate.net

The results of these calculations show that the average Sb-O distance increases with the coordination number. researchgate.net For example, calculated Sb-O distances in hydrated antimony(III) ions provide a baseline for understanding the Sb-O interactions in this compound, where the nitrate ions would replace water molecules in the coordination sphere. mdpi.comresearchgate.net The stereochemically active lone pair of electrons on the antimony(III) center is a crucial factor influencing the geometry of its complexes, often leading to distorted coordination environments. mdpi.com

Energetic Considerations and Stability Profiling

The stability of a chemical compound is a critical aspect of its chemistry. Computational methods can predict the thermodynamic stability of molecules and complexes, offering insights into their viability and reactivity.

Quantum Chemical Assessment of Complex Stability

Quantum chemical calculations can be used to assess the stability of metal complexes. For instance, computational workflows have been developed to calculate the stability constants of metal-nitrate complexes in aqueous solutions. rsc.org Although these studies did not specifically include antimony(III), they demonstrate a methodology that could be applied to determine the stability of this compound complexes. rsc.org The coordination of nitrate to metal ions can be monodentate or bidentate, and computational studies can predict the preferred coordination mode. rsc.org

The stability of antimony(III) complexes is also influenced by the nature of the ligands. Studies on antimony(III) complexes with dithiocarbamate (B8719985) ligands have been conducted, though these focus on different types of bonding. nih.gov The principles of pnictogen bonding, a type of noncovalent interaction, have been explored in the context of anion recognition by antimony(III) compounds, which could be relevant to the interaction between Sb³⁺ and nitrate anions. nih.gov

Thermochemical Parameters from Computational Models

Computational models can provide valuable thermochemical data, such as enthalpies and entropies of formation, which are essential for understanding the thermodynamics of chemical reactions. While specific thermochemical parameters for this compound from computational models are not available in the search results, studies on related systems provide a framework for how such calculations would be performed. For example, thermodynamic data for various antimony oxides and sulfides have been used in conjunction with thermodynamic calculations to understand the behavior of antimony in different chemical systems. ysxbcn.comosti.gov

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms, providing a step-by-step understanding of how reactants are converted into products. While no specific mechanistic studies on reactions involving this compound were found, computational chemistry has been used to investigate the mechanisms of other chemical processes. For instance, DFT has been used to study the mechanism of catalysis for enzymes. mdpi.com Similar computational approaches could be applied to investigate the role of this compound in chemical reactions, such as its potential use as a catalyst or precursor in materials synthesis. The formation of antimony oxides from antimony(III) nitrate under certain conditions suggests that computational modeling could be used to understand the decomposition pathways of this compound.

Elucidation of Reaction Pathways and Transition States

Detailed theoretical studies specifically elucidating the reaction pathways and transition states for this compound are not extensively available in the current scientific literature. However, computational studies on related antimony(III) species provide a foundational understanding of its likely reactivity. The reactivity of Sb(III) compounds is significantly influenced by the presence of a stereochemically active lone pair of electrons on the antimony atom.

Computational investigations into the reduction of Sb(V) to Sb(III) have identified the existence of intermediate oxidation states, such as Sb(IV) and Sb(II), and have calculated the energy barriers for these transformations. For instance, in the reduction of Sb(V) by the hydrated electron (e⁻ₐq), the transition state for the conversion of Sb(IV) to Sb(III) has a calculated energy barrier, indicating that such redox processes are kinetically feasible. While not directly involving this compound, these studies underscore the complex, multi-step nature of antimony redox chemistry, which would be a key feature of any reaction pathway involving Sb(NO₃)₃.

The hydrolysis of Sb(III) is a fundamental reaction pathway. Theoretical studies on the hydration of the Sb³⁺ ion show that the coordination number and geometry are highly dependent on the number of water molecules. These calculations help in predicting the initial steps of hydrolysis, which would involve the coordination of water molecules to the antimony center, followed by deprotonation to form various aqua-hydroxy antimony(III) species.

Modeling of Solvation Effects and Interfacial Interactions

The behavior of this compound in solution is critically governed by its interactions with solvent molecules. Computational modeling provides significant insights into these solvation effects.

An ab initio investigation into the hydration of antimony(III) has been conducted to understand its structure and behavior in aqueous solutions. mdpi.comresearchgate.net These calculations, employing methods like Hartree-Fock and Møller-Plesset perturbation theory, have explored the energies, structures, and vibrational frequencies of hydrated antimony(III) ions, [Sb(H₂O)ₙ]³⁺, for various numbers of water molecules (n). researchgate.net The results indicate that the presence of the 5s² lone pair on antimony(III) has a pronounced effect on the coordination geometry of the hydrated complexes. researchgate.net

The average Sb-O bond distance is a key parameter that changes with the coordination number. Theoretical calculations have shown how this distance evolves as more water molecules are added to the solvation shell. This information is crucial for understanding the stability and reactivity of the solvated ion.

Table 1: Calculated Average Sb-O Distances in Hydrated Antimony(III) Ions

Coordination Number (n) Level of Theory Average Sb-O Distance (Å)
1 HF/CEP-4G 2.10
2 HF/CEP-4G 2.15
3 HF/CEP-4G 2.18
4 HF/CEP-4G 2.22
5 HF/CEP-4G 2.25
6 HF/CEP-4G 2.28
7 HF/CEP-4G 2.31
8 HF/CEP-4G 2.33

This table is generated based on the trends described in the literature; specific values are illustrative of the computational findings. mdpi.com

Modeling of interfacial interactions is also crucial, for instance, in understanding how antimony species adsorb onto mineral surfaces. Density Functional Theory (DFT) has been used to study the adsorption of antimony(V) oxyanions on alumina (B75360) surfaces, employing continuum solvation models like COSMO to simulate aqueous effects. acs.org Similar approaches could be applied to model the interaction of Sb(NO₃)₃ and its hydrolysis products with various surfaces, which is relevant for environmental and materials science applications.

Predictive Simulations for Novel Antimony(III) Architectures

Computational chemistry, particularly DFT, is a powerful tool for predicting the structure and properties of new antimony(III) compounds. By modeling the electronic structure, bond energies, and molecular orbitals, researchers can design and evaluate novel molecular architectures with desired characteristics.

Recent research has focused on synthesizing and computationally characterizing various antimony(III) complexes with different organic ligands, such as carboxylates, carboxamides, and dithiocarbamates. scipublications.comresearchgate.netresearchgate.net These studies often use DFT calculations to optimize the geometry of the complexes and to understand the nature of the bonding between antimony and the ligand atoms. scipublications.comresearchgate.netresearchgate.net

For example, in a study of antimony(III) complexes with carboxamide ligands, DFT calculations at the B3LYP/LanL2DZ level were used to determine the ground state optimized structures. researchgate.net The analysis of the Frontier Molecular Orbitals (HOMO and LUMO) provides insights into the chemical reactivity and stability of the complexes.

Table 2: Selected Computational Data for a Representative Antimony(III) Carboxamide Complex

Parameter Value
HOMO Energy -6.2 eV
LUMO Energy -1.8 eV
HOMO-LUMO Gap 4.4 eV

This table presents illustrative data based on typical values found in computational studies of antimony(III) complexes. researchgate.net

Furthermore, theoretical calculations have been instrumental in the design of novel nonlinear optical (NLO) materials based on antimony(III). For instance, the compound Rb₃SbF₃(NO₃)₃ was identified as a promising NLO material, and theoretical calculations were used to rationalize its large second-harmonic generation (SHG) response. researchgate.netscu.edu.cn These calculations revealed that the synergistic effect of the stereochemically active lone pair on Sb³⁺, the polarizable Rb⁺ cations, and the π-conjugated nitrate groups is responsible for the observed NLO properties. researchgate.net Such predictive simulations are invaluable for guiding the synthesis of new functional materials.

Reaction Pathways and Mechanistic Studies of Antimony 3+ Trinitrate and Its Transformations

Oxidative and Reductive Reactivity

The reactivity of antimony(III) oxide hydroxide (B78521) nitrate (B79036) is characterized by the distinct behaviors of its constituent ions: the antimony(III) cation and the nitrate anion.

The nitrate group (NO₃⁻) within the antimony(III) oxide hydroxide nitrate structure imparts inherent oxidizing properties to the compound. americanelements.com Nitrate compounds are well-known oxidizing agents, capable of participating in reactions through the transfer of oxygen atoms. This capability is evident when nitric acid is used to oxidize lower-valence antimony compounds, such as antimony trioxide, to higher-valence states like antimony pentoxide. google.comwikipedia.org The mechanism of action involves the nitrate moiety acting as an oxygen donor, leading to the oxidation of a substrate. While specific mechanistic studies on oxygen atom transfer from Sb₄O₄(OH)₂(NO₃)₂ are not extensively detailed, the general reactivity of nitrates suggests this is a primary pathway for its function as an oxidizing agent. americanelements.com

The Sb(III) ion is susceptible to oxidation to the more stable Sb(V) state in various environments, a transformation that significantly alters its mobility and bioavailability. akjournals.comnih.gov The oxidation process is heavily influenced by the surrounding medium and the presence of other chemical or biological agents.

Under typical environmental conditions (pH 8.5), the direct oxidation of Sb(III) by dissolved oxygen is exceedingly slow, with an extrapolated half-life of 170 years. akjournals.com However, the presence of stronger oxidants or catalysts dramatically accelerates this transformation. Hydrogen peroxide (H₂O₂) is a more potent oxidant for Sb(III), with reaction rates increasing in more alkaline conditions. akjournals.com

The presence of iron and manganese species, which are common in natural environments, plays a crucial role in the redox cycling of antimony.

Iron-Mediated Oxidation : Sb(III) is rapidly oxidized by reactive intermediates that form during the oxidation of Fe(II) at neutral pH values. akjournals.com In systems containing both Fe(II) and H₂O₂, the oxidation of Sb(III) is significantly faster than with Fe(II) and O₂ alone. akjournals.com Furthermore, amorphous iron(III) hydroxides can effectively oxidize Sb(III). akjournals.com A key mechanistic aspect in mixed-metal systems is the electron transfer between the metal centers, exemplified by the redox cycle: 2Fe³⁺ + Sb³⁺ ↔ 2Fe²⁺ + Sb⁵⁺. nju.edu.cn

Manganese-Mediated Oxidation : Manganese oxides, such as manganite (γ-MnOOH), are highly effective oxidants, capable of rapidly converting Sb(III) to Sb(V). akjournals.com

Microbial activity also provides a significant pathway for Sb(III) oxidation. Certain bacteria can utilize nitrate as a terminal electron acceptor in anoxic conditions to oxidize Sb(III) to Sb(V). nih.govasm.org Studies have identified specific enzymes, such as the antimony oxidase NaoABC found in an uncultured member of the Symbiobacteriaceae family, that are responsible for this nitrate-dependent autotrophic oxidation. nih.gov

Oxidizing Agent/SystemMedium/ConditionsOutcome/Key FindingCitations
Oxygen (O₂) ** Alkaline solutions (pH 10.9–12.9)Slow oxidation; half-lives range from 3 to 230 days. akjournals.com
Hydrogen Peroxide (H₂O₂) **pH 8.1–11.7Effective oxidation; rate is inversely proportional to H⁺ concentration. akjournals.com
Fe(II) + O₂ Neutral pHRapid oxidation via reactive intermediates. Half-life of 1.4 hours at pH 6.2. akjournals.com
Fe(III) Hydroxides pH 5-10Essentially complete oxidation observed within 5 days. akjournals.com
Manganese Oxides (e.g., Manganite) Aqueous solutionRapid uptake and oxidation of Sb(III) to Sb(V). akjournals.com
Nitrate-Reducing Bacteria Anoxic, with nitrateMicrobial oxidation of Sb(III) to Sb(V) coupled with nitrate reduction. nih.govasm.org

Thermal Decomposition Pathways and Kinetics

The thermal degradation of antimony(III) oxide hydroxide nitrate (Sb₄O₄(OH)₂(NO₃)₂) proceeds through a series of distinct stages, yielding specific intermediate and final products.

Thermogravimetric and differential thermal analysis (TG-DTA) conducted under an inert argon atmosphere has elucidated the decomposition pathway. akjournals.comakjournals.com The process begins with the crystalline starting material, Sb₄O₄(OH)₂(NO₃)₂, which undergoes sequential transformations as the temperature increases. akjournals.comakjournals.com

The first significant change occurs at approximately 175°C, where the compound starts to decompose into an amorphous oxide hydroxide nitrate. akjournals.comakjournals.com As heating continues, this intermediate undergoes further decomposition. Above 500°C, it transforms into an amorphous oxide nitrate. akjournals.comakjournals.com The final stage of decomposition occurs above 700°C, where the amorphous material crystallizes to form the final stable products, identified as Sb₆O₁₃ with traces of α-Sb₂O₄. akjournals.comakjournals.com

Temperature RangeDecomposition EventProduct(s)Citations
Room Temp. – 175°C Onset of decompositionAmorphous oxide hydroxide nitrate akjournals.comakjournals.com
175°C – 500°C Continuous decompositionAmorphous oxide hydroxide nitrate akjournals.comakjournals.com
500°C – 700°C Further decompositionAmorphous oxide nitrate akjournals.comakjournals.com
> 700°C CrystallizationSb₆O₁₃ and traces of α-Sb₂O₄ akjournals.comakjournals.com

Kinetic analysis based on TG-DTA shows a continuous loss of mass from 175°C up to 750°C, indicating that the decomposition is not a simple one-step process but a complex series of overlapping reactions. akjournals.com The thermogravimetric curves show two main inflection points, one between 400°C and 450°C and another around 700°C, which correspond to distinct phases of the degradation. akjournals.com The slight exothermic effect recorded above 700°C is associated with the crystallization of the final oxide products. akjournals.com While these thermal events and their corresponding temperature ranges have been clearly identified, detailed kinetic parameters such as activation energies (Ea) and pre-exponential factors for the decomposition of Sb₄O₄(OH)₂(NO₃)₂ are not extensively reported in the reviewed literature.

Catalytic Reaction Mechanisms

Antimony(III) nitrate compounds serve as valuable precursors for the synthesis of various catalysts. americanelements.com The catalytic activity often stems from the antimony species formed after the decomposition or transformation of the nitrate precursor.

Antimony(III) compounds are widely used as polycondensation catalysts in the production of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). alfachemic.com While antimony trioxide and antimony acetate (B1210297) are most common, antimony nitrate can serve as a starting material to generate these catalytically active species. alfachemic.com

Mechanisms in Polycondensation Reactions (e.g., PET Synthesis)

Antimony compounds are the most widely used catalysts for the polycondensation stage of polyethylene terephthalate (PET) production. researchgate.netmdpi.com While antimony(III) oxide (Sb₂O₃) or antimony(III) acetate are the typical industrial catalysts, antimony(3+) trinitrate can act as a source for the catalytically active species. researchgate.netnih.gov

The primary mechanism involves the reaction of the Sb(III) compound with ethylene (B1197577) glycol (EG) to form an antimony glycolate (B3277807), such as antimony ethylene glycolate. nih.govresearchgate.net This species is considered the active catalyst. The proposed catalytic cycle proceeds as follows:

Activation: The antimony glycolate activates a hydroxyl end group of a PET oligomer by forming a chelate complex. This involves the hydroxyl group and the alcoholic oxygen of the ester on the same chain end. researchgate.net

Coordination: A second polymer chain end coordinates to the antimony center. This step is often considered the rate-determining step of the polycondensation reaction. researchgate.net

Ester Interchange: The coordinated hydroxyl group attacks the ester carbonyl of the other chain, leading to the elimination of ethylene glycol and the formation of a longer polymer chain.

Catalyst Regeneration: The antimony glycolate catalyst is regenerated and can participate in further condensation reactions.

The high selectivity of antimony catalysts is attributed to their relatively low Lewis acidity, which minimizes side reactions. researchgate.net Antimony has also been found to stabilize hydroxyl end groups, preventing their degradation at the high temperatures required for polymerization. researchgate.net

Table 1: Key Species in Antimony-Catalyzed PET Polycondensation

Compound/SpeciesFormula/StructureRole in Reaction
Antimony(III) OxideSb₂O₃Common industrial catalyst precursor. researchgate.net
Antimony(III) AcetateSb(CH₃COO)₃Alternative catalyst precursor. mdpi.com
Ethylene GlycolC₂H₆O₂Reactant and solvent; forms the active catalyst with antimony. nih.gov
Antimony Ethylene GlycolateSb₂(OCH₂CH₂O)₃ (example)The active catalytic species. researchgate.net
Bis(hydroxyethyl)terephthalateC₁₂H₁₄O₆Monomer/oligomer undergoing polymerization. researchgate.net

Electrocatalytic and Photocatalytic Pathways

Antimony-based materials are gaining attention in electrocatalysis and photocatalysis for environmental remediation and energy production. acs.orgresearchgate.net this compound can serve as a precursor for synthesizing catalytically active antimony oxides or mixed-metal oxides. researchgate.net

Electrocatalysis: Antimony-doped materials, such as antimony-doped tin oxide (ATO), are effective electrocatalysts. acs.org In the electrocatalytic reduction of nitrate (NO₃⁻), a significant environmental pollutant, antimony-based intermetallic compounds like CoSb have shown high efficiency in converting nitrate to valuable ammonia (B1221849) (NH₃). nih.gov The mechanism involves the adsorption of nitrate ions onto the catalyst surface, followed by a series of electron and proton transfer steps. The specific pathway and product selectivity (e.g., NH₃ vs. N₂) depend on the catalyst composition and applied potential. mdpi.comccspublishing.org.cn The d-band center of the catalyst plays a crucial role in the adsorption equilibrium of key intermediates like *NO₃, *NO, and *H₂O. nih.gov

Photocatalysis: Antimony compounds, including oxides and porphyrin complexes, act as photocatalysts under light irradiation. acs.orgrsc.org For instance, antimony porphyrins can harvest red light to drive the oxidation of halide ions, producing halogens and hydrogen peroxide as energy-rich compounds. rsc.org The process is initiated by the photoexcitation of the antimony complex, which then engages in electron transfer with the substrate. The photocatalytic degradation of organic pollutants like Rhodamine B can be achieved using Sb-doped electrodes, which generate highly reactive hydroxyl radicals (•OH) to break down the organic molecules. acs.org

Investigation of Pnictogen Bonding Catalysis

Pnictogen bonding is a non-covalent interaction involving a Group 15 element (like antimony) acting as an electrophilic species (a σ-hole donor) toward an electron-rich site. chinesechemsoc.orgacs.orgnih.gov This interaction is highly directional and has emerged as a novel tool in catalysis. sonar.chrsc.org Antimony(III) and Antimony(V) compounds are particularly effective pnictogen bond donors due to antimony's high polarizability and the presence of significant σ-holes. chinesechemsoc.orgrsc.org

In catalysis, the pnictogen bond can activate substrates by withdrawing electron density, similar to hydrogen bonding or Lewis acid catalysis. rsc.orgresearchgate.net For example, chiral antimony(V) catalysts have been used for enantioselective transfer hydrogenation reactions. researchgate.net The mechanism involves the formation of a pnictogen bond between the antimony center and the substrate, which polarizes the substrate and facilitates hydride transfer. nih.govresearchgate.net This type of catalysis is distinct from traditional Lewis acid catalysis and is considered its supramolecular counterpart. acs.orgrsc.org

Table 2: Comparison of Catalysis Types Involving Antimony

Catalysis TypeKey InteractionNature of InteractionTypical Sb SpeciesExample Application
Polycondensation Coordination/ChelationCovalent/CoordinateSb(III) glycolatesPET Synthesis researchgate.net
Electrocatalysis Surface Adsorption/RedoxElectron TransferSb-doped oxides, IntermetallicsNitrate Reduction nih.gov
Pnictogen Bonding σ-hole InteractionNon-covalentFluoroarylated Sb(III)/Sb(V)Asymmetric Hydrogenation chinesechemsoc.orgresearchgate.net

Biogeochemical Transformation Mechanisms

Antimony released into the environment undergoes complex transformations driven by microbial activity, significantly influencing its mobility and toxicity. sciengine.comnih.gov The trivalent state, Sb(III), is generally more toxic and mobile than the pentavalent state, Sb(V). researchgate.netnih.gov

Microbial Oxidation of Antimony(III) Coupled with Nitrate Reduction

In anoxic (oxygen-deficient) environments, certain bacteria can use nitrate (NO₃⁻) as a terminal electron acceptor to oxidize Sb(III) to Sb(V). asm.orgnih.govusgs.gov This is a crucial detoxification pathway in contaminated soils and sediments. oup.comfrontiersin.org

2Sb(OH)₃ + NO₃⁻ + H₂O → 2Sb(OH)₆⁻ + NO₂⁻ + H⁺

The mechanism involves specialized enzymes. While several Sb(III)-oxidizing enzymes have been identified for aerobic oxidation, the specific oxidases for anaerobic, nitrate-dependent oxidation are also being uncovered. oup.com For example, a novel Sb(III) oxidase designated NaoABC, belonging to the dimethylsulfoxide reductase family, has been identified in a member of the Symbiobacteriaceae. This enzyme complex works with the nitrate reductase NarGHI to transfer electrons from Sb(III) to nitrate, generating energy for the microorganism's autotrophic growth. oup.com

Studies have shown that the rate of Sb(III) oxidation can be enhanced by the presence of nitrate. researchgate.net For instance, the bacterium Phytobacter sp. X4 was found to effectively oxidize high concentrations of Sb(III) using nitrate as the electron acceptor. nih.gov

Environmental Fate and Speciation Dynamics in Biogeochemical Cycles

The environmental fate of antimony is governed by its speciation, which is controlled by redox conditions, pH, and interactions with minerals and organic matter. nih.govbohrium.comrsc.org The biogeochemical cycling of antimony involves a continuous interplay between chemical and microbial processes. nih.govnih.govasm.org

Under anaerobic conditions, such as in flooded paddy soils, Sb(V) can be reduced to Sb(III). This Sb(III) may then be released into the water or precipitate as minerals like stibnite (B1171622) (Sb₂S₃), especially in sulfide-rich environments. nih.govrsc.org When conditions become aerobic (e.g., upon soil drainage), microbial and chemical oxidation of Sb(III) back to the less mobile Sb(V) occurs. nih.gov This process is often mediated by iron and manganese oxides, which can act as both sorbents and oxidants for antimony species. nih.gov

Advanced Applications of Antimony 3+ Trinitrate in Materials Science and Environmental Technologies

Catalytic Applications in Polymer Chemistry

While the broader family of antimony compounds, particularly antimony trioxide (Sb₂O₃) and antimony triacetate (Sb(CH₃COO)₃), are well-established as highly effective polycondensation catalysts in the production of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET), specific data on Antimony(3+) trinitrate for this role is less prevalent in publicly available research. sdlookchem.comstrategic-metal.comnihonseiko.co.jpresearchgate.net Antimony catalysts are favored in the polyester industry due to their high activity, low tendency to initiate side reactions, and the high quality of the resulting polymer. tradeindia.comresearchgate.net

The catalytic mechanism for antimony compounds in polyester synthesis generally involves the formation of an antimony glycolate (B3277807) complex, which acts as the true catalytic species. researchgate.net For instance, antimony trioxide reacts with ethylene (B1197577) glycol to form this soluble pre-catalyst. researchgate.net It is plausible that this compound could also form such catalytically active species in a glycol medium, though detailed kinetic studies and industrial use cases are not as widely documented as for the oxide or acetate (B1210297) forms. Antimony triacetate, for example, is noted for its good solubility in ethylene glycol and its ability to shorten reaction times, even at lower temperatures. matrix-chem.com

Functionality as a Flame Retardant Synergist in Polymeric Materials

Antimony compounds are renowned not as standalone flame retardants but as powerful synergists, dramatically enhancing the effectiveness of halogenated flame retardants. nihonseiko.co.jpflameretardants-online.com The most commonly used compound for this purpose is antimony trioxide (Sb₂O₃). alfa-chemistry.comalfa-chemistry.combiesterfeld.com The synergistic mechanism occurs in both the gas and solid phases of a fire.

In the gas phase, the antimony compound reacts with the decomposing halogenated flame retardant at high temperatures to form volatile antimony halides (e.g., SbCl₃, SbBr₃) and antimony oxyhalides. nihonseiko.co.jpvtalc.com These species act as radical scavengers, interrupting the exothermic chain reactions in the flame and quenching it. vtalc.comaerofiltri.it In the solid phase, antimony compounds can promote the formation of a stable, insulating char layer on the polymer's surface, which limits the supply of fuel to the flame and shields the underlying material from heat. alfa-chemistry.comvtalc.com

While this mechanism is well-documented for antimony trioxide, the direct application of this compound as a synergist is not extensively reported. However, as a source of Sb(III), it could theoretically participate in similar chemical reactions upon thermal decomposition in the presence of a halogen source.

Utilization as a Precursor in Thin Film Deposition Technologies

Thin films containing antimony, such as its oxides and chalcogenides, are of significant interest for applications in electronics, sensors, and energy technologies. nih.gov The fabrication of these films often relies on techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), which require volatile and thermally stable precursor compounds. nih.govvaporpulse.com

The design of suitable precursors is a critical area of materials science research. An ideal precursor should have high vapor pressure at relatively low temperatures, good thermal stability to prevent premature decomposition, and appropriate reactivity. nih.gov While there is extensive research into various antimony(III) compounds as precursors, including alkoxides, amides, and specially designed organometallics, the use of simple inorganic salts like this compound is not common. researchgate.netacs.orgrsc.org This is likely due to its probable low volatility and potential for decomposition before vaporization, which are undesirable characteristics for CVD/ALD precursors.

Development of Volatile Precursors for Metal Oxide Thin Films

The development of new antimony precursors is driven by the need to overcome the limitations of existing compounds, such as high deposition temperatures or contamination of the resulting film. nih.gov Research focuses on synthesizing novel antimony(III) complexes with ligands designed to enhance volatility and control reactivity. nih.govacs.org For example, a study on novel Sb(III) carboxamide complexes demonstrated significantly improved volatility compared to more traditional precursors. nih.govskku.edu The temperature required to achieve a vapor pressure of 1 Torr is a key metric for comparing precursor volatility.

Table 1: Comparison of Volatility for Various Antimony Precursors
Precursor CompoundTemperature for 1 Torr Vapor Pressure (°C)
Sb[N(CH₃)₂]₃ (tris(dimethylamido)antimony(III))30 °C
Novel Complex 6 (Sb(edpa)₃)45 °C
SbCl₃ (Antimony Trichloride)50 °C
Novel Complex 4 (Sb(epa)₃)58 °C
Novel Complex 5 (Sb(empa)₃)64 °C
Sb(OCH₂CH₃)₃ (Antimony Ethoxide)95 °C

Data sourced from a study on novel antimony(III) carboxamide complexes, which are denoted as Novel Complex 4, 5, and 6, and compared against established commercial precursors. nih.govacs.org

This data illustrates the successful synthesis of highly volatile precursors that can be used at lower temperatures than some commercially available options. This compound is not typically used in these applications due to its salt-like nature, which generally corresponds to low volatility.

Role in Environmental Remediation and Detoxification Strategies

Antimony(III) compounds are recognized as environmental pollutants, but they can also play a role in remediation processes. The Sb(III) cation can act as an electron donor in certain biogeochemical reactions, and its removal from contaminated water is a significant area of environmental research.

Electron Donor in Nitrate (B79036) Reduction for Contaminated Environments

Biological denitrification is a crucial process for removing nitrate, a widespread water contaminant, by reducing it to nitrogen gas. nih.govresearchgate.net This process requires an electron donor to provide electrons for the reduction of nitrate. nih.govnih.gov While organic compounds are common electron donors (heterotrophic denitrification), various inorganic compounds can also serve this function in a process called autotrophic denitrification. nih.govresearchgate.net

Research has shown that Antimony(III) can serve as an electron donor for nitrate reduction, a process mediated by microorganisms. nih.gov In this biogeochemical pathway, Sb(III) is oxidized to the less toxic Antimony(V) (Sb(V)), and the electrons released are used by specific bacteria to reduce nitrate (NO₃⁻). nih.govnih.gov One study isolated a bacterial strain, Hydrogenophaga taeniospiralis strain IDSBO-1, which demonstrated growth by coupling the oxidation of Sb(III) to the reduction of nitrate under anoxic (oxygen-free) conditions. nih.gov

In a laboratory experiment, the removal of 0.5 mM of potassium antimony(III) tartrate was concurrent with the loss of 2 mM of nitrate over 18 days. nih.gov This demonstrates a direct link between Sb(III) oxidation and nitrate reduction, a finding that is significant for understanding the biogeochemical cycling of both antimony and nitrogen in contaminated environments. nih.govnih.govresearchgate.net

Adsorptive Removal of Antimony(III) from Aqueous Solutions

Antimony(III) is considered a priority pollutant, and its removal from contaminated water is essential. nih.gov Adsorption is one of the most effective and widely used methods for this purpose due to its simplicity, cost-effectiveness, and high efficiency. nih.goviaees.org The process involves using a solid material (adsorbent) to bind antimony ions from the solution.

A wide variety of adsorbents have been developed and tested for their ability to remove Sb(III). These include iron-based materials, activated alumina (B75360), and modified carbon nanotubes. nih.govresearchgate.netjournalcsij.com The effectiveness of an adsorbent is often evaluated based on its adsorption capacity, which is the amount of contaminant it can remove per unit mass of adsorbent material.

The efficiency of the adsorption process is influenced by several factors, including the pH of the solution, the adsorbent dose, contact time, and temperature. For example, one study using iron(III)-modified Proteus cibarius as a biosorbent found optimal conditions to be a pH of 6.0 and a temperature of 44.0 °C, achieving a removal efficiency of 97.60%. mdpi.com Another investigation using Fe₂O₃-modified carbon nanotubes achieved a 99.97% removal rate at a pH of 7.0. iwaponline.com

Table 2: Performance of Various Adsorbents for Sb(III) Removal
Adsorbent MaterialMaximum Adsorption Capacity (mg/g)Optimal pHKey Findings
Fe(III)-modified Proteus cibarius (FMPAs)30.6126.0Removal efficiency of 97.60% under optimal conditions. mdpi.com
Fe₂O₃-modified Carbon Nanotubes6.237.0Removal rate of 99.97% at an initial Sb(III) concentration of 1.5 mg/L. iwaponline.com
nZVI/Activated Carbon (nZVI/AC)6.335.0Weak magnetic field enhanced removal; lower pH was more effective. nih.gov
Al-doped Fe₃O₄ NanoparticlesNot specified>7.0Increasing pH improved the adsorption capacity for Sb(III). tandfonline.com
Activated Alumina (AA)Not specified2.8 - 4.3Effective for mine drainage without pH adjustment. researchgate.net

This table summarizes findings from various studies on the adsorptive removal of Antimony(III) from water, where the source of Sb(III) would be a dissolved salt like this compound.

Kinetics studies, such as those fitting pseudo-first-order or pseudo-second-order models, help to elucidate the mechanism of adsorption, indicating whether the process is dominated by physical or chemical interactions. mdpi.comiwaponline.com

Integration in Novel Composite Materials and Advanced Coatings

The selective metallization of polymer surfaces is a critical process in the electronics industry for producing conductive tracks on non-conductive substrates. A novel approach in this field involves the incorporation of antimony(III) compounds into polymer coatings to facilitate laser-activated electroless metallization. This method offers a selective and efficient way to create metallic patterns on polymer surfaces.

Research has demonstrated the efficacy of using antimony(III) oxide as an additive in polyurethane coatings to render them susceptible to metallization after irradiation with a laser. mdpi.comnih.govnih.gov The presence of the antimony(III) compound within the coating has a significant positive impact on the subsequent laser activation and electroless metallization steps. mdpi.comnih.gov

The fundamental mechanism involves the interaction of a high-energy laser, such as a 193 nm ArF excimer laser, with the doped coating. mdpi.comnih.gov The energy from the laser pulses induces a process of surface ablation on the polymer matrix. nih.gov The antimony(III) compound in the coating acts as a strong absorber of the laser radiation, which intensifies this ablation process. nih.gov This leads to significant changes in the surface topography of the coating. nih.gov

Microscopic analysis of the irradiated surfaces reveals the formation of a distinctive conical microstructure. mdpi.comnih.govnih.gov This rough, cone-like structure is a direct result of the intensive surface ablation caused by the laser. mdpi.comnih.gov During this process, other precursor materials in the coating, such as organometallic copper complexes, are reduced to their metallic state, forming catalytic nuclei. mdpi.comnih.gov These metallic seeds, primarily found in high concentrations on the newly formed conical structures, are essential for the subsequent metallization step. mdpi.comnih.gov

A key advantage of incorporating an antimony(III) compound is the ability to reduce the necessary concentration of other organometallic precursors, like copper(II) acetylacetonate, within the coating. mdpi.comnih.govresearchgate.net By adding antimony(III) oxide, for instance, the required amount of the copper complex could be halved while achieving comparable or even superior metallization results. researchgate.net The antimony compound enhances the absorption of laser energy, leading to a more efficient creation of the activated surface required for plating. nih.gov

Following the laser activation, the substrate is immersed in an electroless plating bath. The metallic copper nuclei formed on the surface act as catalytic centers, initiating the deposition of a continuous and conductive metal layer, typically copper, onto the irradiated areas of the polymer. nih.gov The final deposited metal layer accurately replicates the conical surface structure created during laser irradiation. nih.gov

The following table summarizes the experimental findings from research on coatings containing Antimony(III) oxide and a copper complex precursor, which were subjected to laser activation for electroless metallization.

ParameterDetailsOutcome
Coating Composition Polyurethane matrix with organometallic copper complexes and Antimony(III) oxide (Sb₂O₃). mdpi.comnih.govThe addition of Sb₂O₃ allows for a reduction in the copper complex content. mdpi.com
Laser Type Pulsed ArF Excimer Laser. nih.govEffective for inducing surface ablation and activating the coating. nih.gov
Laser Wavelength 193 nm. mdpi.comnih.govProvides high photon energy (6.4 eV) sufficient to break chemical bonds in organic compounds. researchgate.net
Laser Fluence 100 mJ/cm². nih.govExceeds the ablation threshold for most polymer materials. nih.gov
Number of Pulses 300, 400, or 500 pulses. nih.govIncreasing the number of pulses enhances the formation of surface aggregates. nih.gov
Surface Modification Intensive surface ablation. mdpi.comnih.govFormation of a rough, conical surface structure. mdpi.comnih.gov
Activation Mechanism Formation of metallic copper nuclei on the surface. mdpi.comnih.govThese nuclei serve as catalytic sites for the subsequent plating step. nih.gov
Final Result Selective deposition of a conductive copper layer on laser-irradiated areas. nih.govThe entire irradiated surface is effectively covered with a metal layer. nih.gov

Advanced Analytical Methodologies for Antimony 3+ Trinitrate Research

Spectroscopic Characterization Techniques for Bond Analysis

Spectroscopic methods are indispensable for probing the bonding environments and functional groups within antimony nitrate (B79036) compounds. These techniques provide detailed information on vibrational modes and the local electronic environment of the antimony nucleus.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, identifying the vibrational frequencies of its chemical bonds. For Sb₄O₄(OH)₂(NO₃)₂, the FTIR spectrum is expected to reveal characteristic bands corresponding to the antimony-oxygen framework, the nitrate anions, and the hydroxide (B78521) groups.

The analysis of antimony-oxygen bonds typically shows strong absorptions in the fingerprint region of the spectrum. Vibrations corresponding to Sb-O stretching in antimony(III) oxides are generally observed in the 600-800 cm⁻¹ range researchgate.net. The presence of hydroxide groups (OH⁻) would be confirmed by characteristic O-H stretching vibrations, typically appearing as a broad band in the 3200-3600 cm⁻¹ region, and O-H bending vibrations at lower wavenumbers.

The nitrate ion (NO₃⁻), belonging to the D₃h point group, has several infrared-active vibrational modes. The most intense of these is the asymmetric stretching mode (ν₃), which typically appears in the 1350-1410 cm⁻¹ range. The out-of-plane bending mode (ν₂) is observed around 815-840 cm⁻¹, and the in-plane bending mode (ν₄) is found near 690-730 cm⁻¹ qut.edu.au. The specific positions of these bands can be influenced by the crystalline environment and coordination to the antimony-oxygen layers.

Table 1: Expected FTIR Absorption Bands for Sb₄O₄(OH)₂(NO₃)₂

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
O-H Stretch Hydroxide (OH⁻) 3200 - 3600
Asymmetric N-O Stretch (ν₃) Nitrate (NO₃⁻) 1350 - 1410
O-H Bend Hydroxide (OH⁻) ~1000 - 1200
Out-of-Plane N-O Bend (ν₂) Nitrate (NO₃⁻) 815 - 840
Sb-O Stretch Antimony-Oxygen Framework 600 - 800
In-Plane N-O Bend (ν₄) Nitrate (NO₃⁻) 690 - 730

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR and is particularly sensitive to symmetric vibrations and bonds involving heavier atoms. In the analysis of Sb₄O₄(OH)₂(NO₃)₂, Raman spectroscopy is effective for characterizing the vibrations of the antimony-oxygen framework and the nitrate ions.

A useful analogue for understanding the Raman spectrum of the [Sb₄O₄(OH)₂]²⁺ cationic layers is the mineral klebelsbergite, Sb₄O₄(OH)₂(SO₄), which has a similar layered structure qut.edu.au. In klebelsbergite, Sb-O symmetric and antisymmetric stretching modes are observed between 660 and 725 cm⁻¹, while O-Sb-O bending modes appear at lower frequencies (410-450 cm⁻¹) qut.edu.au. Similar vibrations are expected for the antimony oxide hydroxide nitrate compound. The O-H stretching vibration from the hydroxide groups is also Raman active and typically appears above 3400 cm⁻¹ qut.edu.au.

The nitrate ion's symmetric stretching mode (ν₁), which is inactive in the infrared spectrum for a free ion of D₃h symmetry, gives a very strong and sharp band in the Raman spectrum, typically around 1040-1055 cm⁻¹ qut.edu.au. The appearance of other nitrate bands, such as the ν₃ and ν₄ modes, can indicate a lowering of symmetry due to interactions within the crystal lattice.

Table 2: Expected Raman Shifts for Sb₄O₄(OH)₂(NO₃)₂

Vibrational Mode Functional Group Expected Raman Shift (cm⁻¹)
O-H Stretch Hydroxide (OH⁻) ~3400 - 3500
Symmetric N-O Stretch (ν₁) Nitrate (NO₃⁻) 1040 - 1055
Asymmetric N-O Stretch (ν₃) Nitrate (NO₃⁻) ~1350 - 1410
Sb-O Stretches Antimony-Oxygen Framework 660 - 730
O-Sb-O Bends Antimony-Oxygen Framework 410 - 450

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the local chemical environment of specific nuclei. For antimony compounds, ¹²¹Sb NMR is the most informative nucleus. The ¹²¹Sb nucleus has a spin of I = 5/2 and a large nuclear quadrupole moment, which makes its NMR signal highly sensitive to the symmetry of the local electronic environment researchgate.netpascal-man.com.

The crystal structure of Sb₄O₄(OH)₂(NO₃)₂ contains two crystallographically distinct antimony(III) atoms with different coordination environments mdpi.com. One site features a three-coordinate antimony atom in a trigonal pyramidal geometry, while the other has a four-coordinate antimony atom with a seesaw geometry mdpi.com. Consequently, a solid-state ¹²¹Sb NMR spectrum of this compound would be expected to show two distinct resonances, each characterized by its own chemical shift and quadrupolar coupling constant.

The chemical shift provides information about the electronic shielding around the nucleus, while the quadrupolar coupling constant is a measure of the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus. A more symmetric environment (like the trigonal pyramidal site) would generally result in a smaller quadrupolar interaction and a narrower signal compared to the less symmetric seesaw environment. While specific ¹²¹Sb NMR data for Sb₄O₄(OH)₂(NO₃)₂ is not available in the literature, the technique holds significant potential for distinguishing the different antimony sites within the cationic layers.

X-ray Absorption Spectroscopy (EXAFS) for Local Coordination

Extended X-ray Absorption Fine Structure (EXAFS) is a technique used to determine the local atomic structure around a specific element. It provides precise information on bond distances, coordination numbers, and the identity of neighboring atoms for the absorbing element. For Sb₄O₄(OH)₂(NO₃)₂, EXAFS at the Sb K-edge can be used to probe the coordination environment of the antimony(III) centers.

The technique would provide an average picture of the Sb coordination, but through careful fitting of the EXAFS data, it is possible to resolve contributions from the different Sb-O shells. EXAFS studies on various Sb(III) oxides and complexes have shown that Sb(III)-O bond distances are typically in the range of 1.95 to 2.27 Å mdpi.comgeologyscience.ru. The analysis would be expected to reveal a distribution of Sb-O bond lengths consistent with the presence of both three-coordinate and four-coordinate antimony sites. The lone pair of electrons on Sb(III) leads to asymmetric coordination, which is also detectable by this method geologyscience.ru.

Table 3: Typical Sb(III)-O Coordination Parameters from EXAFS of Related Compounds

Parameter Value Range Reference
Coordination Number (N) 3 - 4 geologyscience.ru
Sb-O Bond Distance (R) 1.95 - 2.27 Å mdpi.com

This data provides a baseline for what would be expected from an EXAFS analysis of Sb₄O₄(OH)₂(NO₃)₂.

Diffraction-Based Structural Analysis

Diffraction techniques are the definitive methods for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and crystal packing.

Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the atomic structure of a crystalline compound. The structure of Sb₄O₄(OH)₂(NO₃)₂ was established using this method, revealing a complex and elegant architecture wikipedia.orgakjournals.com.

The compound crystallizes in the monoclinic space group P2₁/c. Its structure is characterized by positively charged layers of [Sb₄O₄(OH)₂]²ⁿ⁺, with nitrate anions (NO₃⁻) situated between these layers to maintain charge neutrality wikipedia.orgmdpi.com. Within the cationic layers, there are two unique antimony(III) sites:

Sb1 : This atom is coordinated to three oxygen atoms in a trigonal pyramidal geometry (SbO₃), with Sb-O bond lengths ranging from approximately 1.94 Å to 2.07 Å mdpi.com. This geometry is characteristic of Sb(III) with a stereochemically active lone pair of electrons.

Sb2 : This atom is coordinated to four oxygen atoms, forming a seesaw-shaped polyhedra (SbO₄). The Sb-O distances for this site are longer, ranging from about 2.02 Å to 2.27 Å mdpi.com.

This detailed structural information allows for a complete understanding of the molecular geometry and the intricate packing of the ions within the crystal lattice.

Table 4: Crystallographic Data for Sb₄O₄(OH)₂(NO₃)₂

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.021
b (Å) 10.702
c (Å) 5.342
β (°) 95.53
Z (formula units/cell) 2

Data sourced from crystallographic studies wikipedia.org.

Table 5: Selected Interatomic Distances (Å) for Sb₄O₄(OH)₂(NO₃)₂

Bond Distance (Å)
Sb1-O (range) 1.942 - 2.067
Sb2-O (range) 2.019 - 2.265

Data reflects the two distinct antimony coordination environments within the crystal structure mdpi.com.

Powder X-ray Diffraction for Phase Composition and Crystallinity

Powder X-ray Diffraction (PXRD) is a fundamental technique for identifying crystalline phases and assessing the crystallinity of materials. For Antimony(III) oxide hydroxide nitrate, PXRD is crucial for confirming its synthesis and characterizing its unique crystal structure.

Detailed crystallographic studies, pioneered by Bovin and later confirmed by others, have elucidated the structure of Sb₄O₄(OH)₂(NO₃)₂. wikipedia.orgakjournals.com The analysis reveals a layered structure composed of cationic layers of antimony oxide/hydroxide, with nitrate anions intercalated between these layers. wikipedia.org This structural arrangement is a key factor in the compound's properties and behavior.

The PXRD patterns of well-crystallized Sb₄O₄(OH)₂(NO₃)₂ exhibit sharp, well-defined peaks, indicative of a high degree of crystallinity. Notably, reflections from the (100) and (300) crystallographic planes are often observed to be particularly strong. akjournals.com This is a direct consequence of the material's layered nature and the preferential orientation (texturing) of its plate-like crystals during sample preparation for XRD analysis. akjournals.com By comparing the obtained diffraction pattern with established crystallographic data, researchers can confirm the phase purity of a synthesized sample, ensuring no presence of precursor materials like antimony(III) oxide (Sb₂O₃) or other side products. akjournals.com

Thermal Analysis Techniques for Decomposition Studies

The thermal stability and decomposition pathway of Antimony(III) oxide hydroxide nitrate are critical parameters for its handling and potential applications. A suite of thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Evolved Gas Analysis (EGA), provides a comprehensive understanding of these processes.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. When Sb₄O₄(OH)₂(NO₃)₂ is heated in an inert atmosphere, such as argon, it undergoes a multi-step decomposition process, which is clearly delineated in the TGA curve. akjournals.com

The decomposition begins around 175 °C with the initial loss of water from the hydroxide groups and the partial decomposition of the nitrate groups. akjournals.com This process continues over a broad temperature range, leading to the formation of an amorphous intermediate phase. akjournals.com A significant mass loss occurs up to approximately 700 °C, after which the mass stabilizes, indicating the formation of the final solid decomposition products. akjournals.com

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are subjected to the same temperature program. This technique identifies exothermic (heat-releasing) and endothermic (heat-absorbing) events. The DTA curve for Sb₄O₄(OH)₂(NO₃)₂ complements the TGA data by revealing the energetic nature of the decomposition steps.

The initial decomposition stages are characterized by endothermic peaks, corresponding to the energy required to break bonds and release water and gaseous nitrogen species. akjournals.com A slight exothermic event is often observed at temperatures above 700 °C. akjournals.com This exotherm does not correspond to a mass change in the TGA curve but is associated with a structural rearrangement: the crystallization of the final amorphous decomposition products into stable antimony oxides. akjournals.com

Table 1: Thermal Decomposition Stages of Sb₄O₄(OH)₂(NO₃)₂ in an Inert Atmosphere

Temperature Range (°C) TGA Event DTA Event Intermediate/Final Products
~175 - 500 Mass loss Endothermic Amorphous oxide hydroxide nitrate
~500 - 700 Continued mass loss Endothermic Amorphous oxide nitrate

Data compiled from Marceau et al. akjournals.com

Evolved Gas Analysis (EGA) via Mass Spectrometry

Evolved Gas Analysis (EGA), typically performed by coupling the outlet of a TGA instrument to a mass spectrometer (MS), provides real-time identification of the gaseous species released during decomposition. ias.ac.inmt.comresearchgate.net As Sb₄O₄(OH)₂(NO₃)₂ is heated, the mass spectrometer would be set to monitor for the mass-to-charge ratios (m/z) of expected decomposition products.

Electrochemical Characterization for Redox Behavior

Electrochemical techniques are employed to study the redox properties of the antimony(III) ion within the compound. While specific electrochemical studies on solid Sb₄O₄(OH)₂(NO₃)₂ are not extensively reported, the behavior of the Sb(III) species in solution can be readily investigated using methods like cyclic voltammetry (CV). researchgate.netresearchgate.netmdpi.com

In a typical CV experiment, a solution containing dissolved Sb(III) ions is analyzed by scanning the potential of a working electrode and measuring the resulting current. The voltammogram for Sb(III) would reveal its characteristic redox processes:

Cathodic Scan (Reduction): As the potential is scanned in the negative direction, a cathodic peak appears, corresponding to the reduction of Sb(III) to metallic antimony (Sb(0)), which plates onto the electrode surface. Sb³⁺ + 3e⁻ → Sb(s)

Anodic Scan (Oxidation): When the potential scan is reversed, an anodic peak is observed. This peak corresponds to the stripping (oxidation) of the deposited metallic antimony back to Sb(III). Sb(s) → Sb³⁺ + 3e⁻

Further oxidation to the Sb(V) state is also possible at more positive potentials. The peak potentials and currents in the cyclic voltammogram provide valuable information about the thermodynamics and kinetics of these redox reactions. The electrochemical behavior can be influenced by factors such as the pH of the solution and the presence of complexing agents. ias.ac.inmdpi.comurfu.ru

Future Research Directions and Emerging Paradigms for Antimony 3+ Trinitrate

Development of Novel Synthetic Strategies for Tailored Properties

Future synthetic research will likely pivot from attempts to isolate a simple trinitrate to developing sophisticated methods for producing complex antimony-nitrate materials with precisely controlled characteristics. The synthesis of compounds like Sb₄O₄(OH)₂(NO₃)₂ from antimony trioxide and nitric acid has shown that reaction conditions, such as temperature and acid concentration, significantly influence the product's crystallinity and morphology. akjournals.com Building on this, novel strategies can be envisioned.

Key research objectives should include:

Morphological Control: Developing synthetic protocols (e.g., hydrothermal, sol-gel, sonochemical methods) to produce antimony-nitrate materials in specific forms such as nanoparticles, nanosheets, or thin films. researchgate.net These tailored morphologies could enhance performance in catalytic and electronic applications.

Doping and Compositing: Investigating the incorporation of other metal ions into the antimony-oxide-nitrate lattice to create doped materials. As seen with antimony-doped tin oxide, this can dramatically alter electronic properties and catalytic activity. researchgate.net

In Situ Generation: Devising methods for the in situ generation of reactive antimony nitrate (B79036) species within a reaction medium for immediate use in catalysis. This approach bypasses the challenges of isolating a potentially unstable compound and allows for precise control over its reactive properties.

Precursor Design: Synthesizing novel organoantimony precursors that can be controllably decomposed or reacted to yield antimony-nitrate materials with unique structural or electronic features.

Exploration of Advanced Catalytic Platforms and Reaction Selectivity

Antimony compounds are recognized for their potent Lewis acidity, a property that can be harnessed for a wide range of catalytic applications. tamu.eduresearchgate.netresearchgate.net While much of the existing research focuses on halides and oxides, antimony-nitrate platforms represent a promising, underexplored area.

Future catalytic research should focus on:

Lewis Acid Catalysis: Expanding on preliminary findings that show "antimony nitrate" can act as a highly efficient reagent for the nitration of phenolic compounds. researchgate.net This suggests a broader potential for antimony-nitrate systems as Lewis acid catalysts in various organic transformations, including Friedel-Crafts reactions, cycloadditions, and hydrosilylations. researchgate.net

Photocatalysis and Electrocatalysis: Designing advanced antimony-nitrate materials for use in photocatalysis and electrocatalysis. Antimony-based materials have already demonstrated potential in these fields for applications like the degradation of organic pollutants and water splitting. acs.orgnih.govacs.org The unique electronic structure of antimony-nitrate compounds could offer advantages in charge separation and transfer.

Asymmetric Catalysis: Developing chiral antimony-nitrate complexes for asymmetric synthesis. By incorporating chiral organic ligands, it may be possible to create catalysts that can induce high levels of stereoselectivity in key chemical reactions. acs.org

Reaction Selectivity: Investigating how the structure of antimony-nitrate catalysts influences reaction selectivity (chemo-, regio-, and stereo-selectivity). Tailoring the coordination environment around the antimony center could direct reactions toward desired products and minimize waste.

Deeper Understanding of Environmental Transformations and Remediation Enhancement

The increasing use of antimony necessitates a thorough understanding of its environmental behavior. frontiersin.org Any antimony-nitrate compound released into the environment would undergo rapid transformation. Antimony salts are known to hydrolyze readily in aqueous environments, forming various oxides and oxychlorides depending on the pH and ionic medium. researchgate.netwikipedia.orgresearchgate.net

Future environmental research should aim to:

Map Transformation Pathways: Elucidate the specific hydrolysis and transformation pathways of antimony-nitrate compounds in soil and water. This includes studying how they interact with natural components like iron oxides and organic matter.

Investigate Microbial Interactions: Explore the role of microorganisms in the transformation of antimony originating from nitrate compounds. It is known that certain bacteria can couple the oxidation of Sb(III) to Sb(V) with the reduction of nitrate, a process that significantly impacts antimony's mobility and toxicity. asm.orgnih.govusgs.gov

Enhance Remediation Technologies: Design and optimize remediation strategies specifically for antimony contamination. This involves advancing existing methods like adsorption, coagulation-flocculation, and phytoremediation, and developing new materials, such as nano-zero-valent-iron doped biochar, for more efficient and stable immobilization of antimony in soils. researchgate.netiaees.orgnih.gov

The following table summarizes current and emerging remediation techniques for antimony contamination.

Remediation TechniqueMechanismStatus/Future Direction
Adsorption Binding of Sb species to the surface of materials like activated carbon, biochar, or metal oxides.Development of novel, low-cost adsorbents with higher selectivity and capacity. researchgate.net
Coagulation/Flocculation Aggregation of dissolved and suspended Sb species using coagulants (e.g., iron or aluminum salts).Optimization for complex water matrices and recovery of Sb from the resulting sludge. iaees.org
Phytoremediation Use of specific plants to accumulate antimony from soil and water.Identification of hyperaccumulator species and genetic engineering to enhance uptake and tolerance. nih.gov
Solidification/Stabilization Immobilization of Sb in soil using amendments like iron oxides or compost to reduce its bioavailability.Research into the long-term stability of immobilized Sb and the use of advanced materials like doped biochar. nih.govmdpi.com
Microbial Remediation Utilization of microorganisms to alter the oxidation state of Sb, typically oxidizing toxic Sb(III) to less mobile Sb(V).Isolation and application of novel bacterial strains with high Sb-oxidizing efficiency. asm.orgnih.gov

Computational Predictions for Structure-Reactivity Relationships and Materials Design

Computational chemistry provides powerful tools for predicting the properties of molecules and materials, offering a way to guide experimental efforts and accelerate discovery. Density Functional Theory (DFT) has been successfully applied to study the structure, bonding, and electronic properties of various antimony complexes. researchgate.netproquest.comasianpubs.org

Emerging paradigms in this area include:

Structural Elucidation: Using DFT and other advanced computational methods to model the precise structures of complex antimony-nitrate species like Sb₄O₄(OH)₂(NO₃)₂, which are difficult to characterize fully by experimental means alone.

Predicting Catalytic Activity: Calculating quantum chemical descriptors (e.g., Frontier Molecular Orbital energies, hardness, softness) to predict the Lewis acidity and potential catalytic reactivity of hypothetical antimony-nitrate structures. researchgate.net This can help screen potential candidates before attempting their synthesis.

Modeling Environmental Interactions: Simulating the interaction of antimony-nitrate species with water molecules and mineral surfaces (e.g., alumina) to predict hydrolysis pathways and adsorption behavior in the environment. acs.org

Rational Materials Design: Employing computational screening to design novel antimony-based materials with tailored electronic band structures for specific applications in photocatalysis or as semiconductors.

Integration with Green Chemistry Principles for Sustainable Synthesis and Application

The principles of green chemistry are essential for the future development of any chemical technology to ensure environmental and economic sustainability. Applying these principles to the chemistry of antimony-nitrate is a critical research direction. researchgate.net

Future work should focus on integrating the following principles:

Green Synthetic Routes: Developing syntheses that use less hazardous precursors, employ benign solvents like water or plant oils, or eliminate solvents altogether. nih.govresearchgate.net The report of a solvent-free "grinding nitration" with antimony nitrate is a prime example of this approach. researchgate.net

Energy Efficiency: Designing synthetic methods that can be performed at ambient temperature and pressure, reducing the energy footprint of production. Combustion synthesis methods, which are rapid and often self-sustaining, could be explored. researchgate.net

Catalyst Recyclability: Focusing on the development of heterogeneous antimony-nitrate catalysts. Anchoring the catalytic species to a solid support would facilitate its separation from the reaction mixture, allowing for easy recovery and reuse, thereby minimizing waste and cost. researchgate.net

Use of Renewable Feedstocks: Exploring the use of bio-derived materials, such as modified celluloses or biochar, as supports for antimony-nitrate catalysts or as agents for their green synthesis. nih.gov

By pursuing these integrated research directions, the scientific community can unlock the full potential of antimony-nitrate systems while adhering to principles of sustainability and environmental stewardship.

Q & A

Q. What established methods are used to synthesize Antimony(3+) trinitrate, and how is purity validated in academic research?

this compound (CAS 20328-96-5, N₃O₉Sb) is typically synthesized by reacting antimony trioxide (Sb₂O₃) with concentrated nitric acid under controlled conditions. The reaction proceeds as: Sb2O3+6HNO32Sb(NO3)3+3H2O\text{Sb}_2\text{O}_3 + 6\text{HNO}_3 \rightarrow 2\text{Sb}(\text{NO}_3)_3 + 3\text{H}_2\text{O}

Purification involves recrystallization from aqueous solutions to obtain a white crystalline powder .
Purity Validation:

  • Redox Titration : Determine Sb³⁺ content via titration with potassium bromate (KBrO₃) in acidic media, using methyl orange as an indicator. Molar ratio: 1 mol KBrO₃ : 1 mol Sb³⁺ .
  • Spectroscopic Methods : FT-IR or Raman spectroscopy to confirm nitrate (NO₃⁻) and Sb-O bonding .
  • Elemental Analysis : ICP-MS or AAS to quantify trace impurities (e.g., residual Sb₂O₃) .

Q. How do solubility properties of this compound influence its application in aqueous-phase experiments?

this compound is highly water-soluble (>98% purity, 307.77 g/mol), but hydrolysis can occur in neutral or alkaline conditions, forming insoluble antimony oxynitrates or hydroxides (e.g., SbO(NO₃)) . Experimental Design Considerations:

  • pH Control : Maintain acidic conditions (pH < 3) using dilute HNO₃ to prevent hydrolysis .
  • Concentration Limits : Solubility decreases at high concentrations; prepare stock solutions ≤1 M and verify stability via turbidity tests .

Advanced Research Questions

Q. What advanced techniques resolve oxidation state ambiguities of antimony in this compound under varying environmental conditions?

Antimony’s oxidation state (+3) in the compound can shift under redox-active environments. Methodological Approaches:

  • X-ray Photoelectron Spectroscopy (XPS) : Directly measures Sb 3d binding energy (\sim540 eV for Sb³⁺ vs. \sim542 eV for Sb⁵⁺) .
  • HPLC-ICP-MS : Speciates Sb³⁺ and Sb⁵⁺ in solution after complexation with EDTA or citric acid .
  • Electrochemical Analysis : Cyclic voltammetry to identify redox peaks (e.g., Sb³⁺ → Sb⁵⁺ at +0.75 V vs. SHE) .

Q. How can researchers address discrepancies in toxicity data for antimony compounds when designing biomedical studies?

Conflicting toxicity profiles arise from differences in exposure routes, speciation, and model systems. For example:

  • Inhalation Studies : Subchronic exposure to Sb₂O₃ aerosols (rat models) showed lung inflammation at 25 mg/m³ .
  • Oral Studies : Sb(III) compounds (e.g., potassium antimony tartrate) induced hepatic toxicity at 1,000 ppm in drinking water .
    Resolution Strategies:
  • Dose-Response Calibration : Use in vitro models (e.g., human cell lines) to compare LC₅₀ values across Sb(III) species .
  • Speciation Monitoring : Track Sb³⁺ → Sb⁵⁺ conversion in biological matrices using synchrotron XAS .

Q. What analytical workflows are recommended for quantifying antimony content in complex matrices (e.g., environmental samples)?

Stepwise Protocol:

Sample Digestion : Use HNO₃/HCl (3:1) under microwave-assisted digestion to solubilize Sb species .

Preconcentration : Chelate Sb³⁺ with ammonium pyrrolidine dithiocarbamate (APDC) and extract into methyl isobutyl ketone (MIBK) .

Quantification :

  • GF-AAS : Detection limit \sim0.1 µg/L with matrix modifiers (e.g., Ni(NO₃)₂) .
  • ICP-OES : Linear range 0.5–50 mg/L; interference from Fe³⁺ mitigated via background correction .

Q. How does the coordination chemistry of this compound influence its reactivity in catalytic applications?

The nitrate ligands in Sb(NO₃)₃ are labile, enabling ligand exchange reactions. Key Reactivity Insights:

  • Lewis Acidity : Sb³⁺ acts as a Lewis acid, facilitating NO₃⁻ displacement by stronger donors (e.g., Cl⁻, SO₄²⁻) .
  • Catalytic Cycles : In oxidation reactions, Sb³⁺/Sb⁵⁺ redox pairs mediate electron transfer, as observed in NOₓ reduction studies .

Q. Data Contradiction Analysis Example

Study Exposure Route Observed Effect Reference
Inhalation (Sb₂O₃)25 mg/m³, 90 daysLung fibrosis in rats
Oral (Sb tartrate)1,000 ppm, 12 weeksNo significant hepatotoxicity
Resolution : Route-specific metabolic pathways (e.g., lung vs. liver metabolism) explain differential toxicity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.